N-{4'-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
N-{4’-[(bicyclo[410]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide involves multiple steps, including the formation of the bicyclo[4.1.0]heptane core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as temperature control, inert atmosphere, and pH adjustment.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various functionalized derivatives.
Scientific Research Applications
N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide include other bicyclic compounds with similar structural features, such as:
- Bicyclo[4.1.0]heptane derivatives
- Bicyclo[4.1.0]nonane derivatives
- Bicyclo[3.1.0]hexane derivatives
Uniqueness
The uniqueness of N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H34N2O2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[4-[4-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]-7-methylbicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C29H34N2O2/c1-29(24-8-4-5-9-25(24)29)28(33)31-21-16-12-19(13-17-21)18-10-14-20(15-11-18)30-27(32)26-22-6-2-3-7-23(22)26/h10-17,22-26H,2-9H2,1H3,(H,30,32)(H,31,33) |
InChI Key |
AZWJTTGOOURZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CCCC2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5C6C5CCCC6 |
Origin of Product |
United States |
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